Ethyl 5-(trifluoromethyl)-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 5-(TRIFLUOROMETHYL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group, a trimethoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(TRIFLUOROMETHYL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an appropriate nitrile under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Trimethoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trimethoxyphenyl boronic acid or halide.
Formation of the Pyrimido Ring: This involves cyclization reactions that typically require the use of strong acids or bases and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(TRIFLUOROMETHYL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
ETHYL 5-(TRIFLUOROMETHYL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(TRIFLUOROMETHYL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 5-(TRIFLUOROMETHYL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
3-ETHYL-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE: Similar in structure but lacks the pyrimidine and trimethoxyphenyl groups.
5-TRIFLUOROMETHYL-1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE: Similar core structure but lacks the ethyl and trimethoxyphenyl groups.
7-(2,4,5-TRIMETHOXYPHENYL)-1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE: Similar in structure but lacks the trifluoromethyl and ethyl groups.
The uniqueness of ETHYL 5-(TRIFLUOROMETHYL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
698378-58-4 |
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Molecular Formula |
C18H19F3N4O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19F3N4O5/c1-5-30-16(26)13-14(9-6-11(28-3)12(29-4)7-10(9)27-2)25-17(22-8-23-25)24-15(13)18(19,20)21/h6-8,14H,5H2,1-4H3,(H,22,23,24) |
InChI Key |
ORJDSGHJPLMMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3OC)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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